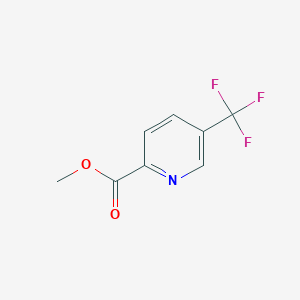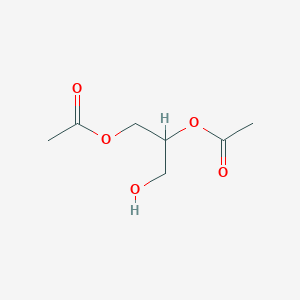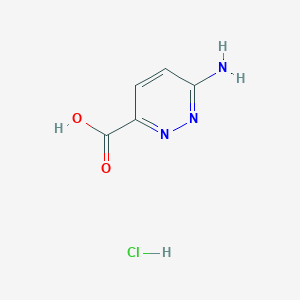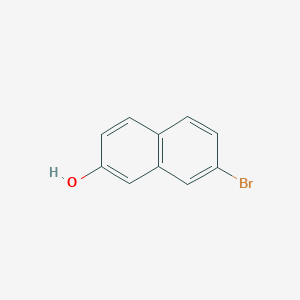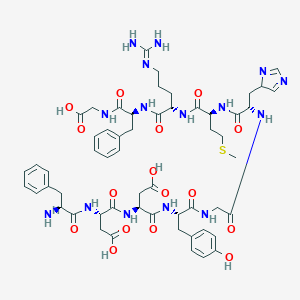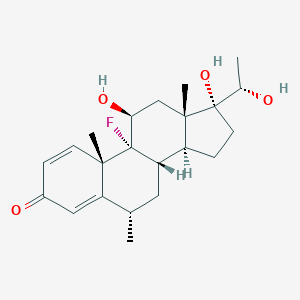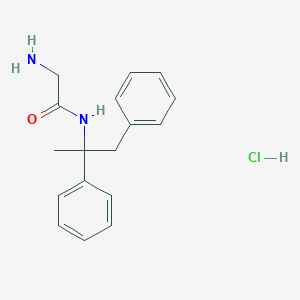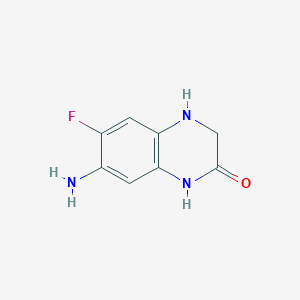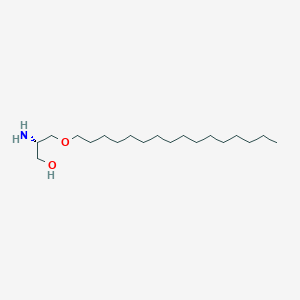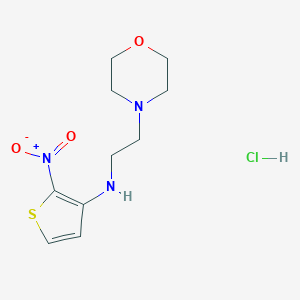
4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in treating opioid-induced constipation (OIC). MNTX is an opioid antagonist that selectively binds to the mu-opioid receptor in the gut, which blocks the constipating effects of opioids while preserving their pain-relieving effects.
作用机制
4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride selectively binds to the mu-opioid receptor in the gut, which blocks the constipating effects of opioids while preserving their pain-relieving effects. This mechanism of action is different from other opioid antagonists, such as naloxone and naltrexone, which bind to mu-opioid receptors throughout the body and can cause opioid withdrawal symptoms.
生化和生理效应
4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been shown to increase colonic transit time, reduce colonic tone, and increase rectal compliance in animal models. In clinical trials, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been shown to increase bowel movement frequency, improve stool consistency, and reduce the need for laxatives in patients with OIC. 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has also been shown to have a favorable safety profile, with few adverse events reported in clinical trials.
实验室实验的优点和局限性
4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has several advantages for lab experiments, including its high selectivity for the mu-opioid receptor in the gut, its ability to selectively block the constipating effects of opioids while preserving their pain-relieving effects, and its favorable safety profile. However, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride also has some limitations, including its limited solubility in water and its potential interactions with other drugs that are metabolized by the liver.
未来方向
There are several future directions for research on 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride, including the development of new formulations with improved solubility and bioavailability, the exploration of its potential use in treating other gastrointestinal disorders, and the investigation of its mechanism of action at the molecular level. Additionally, there is a need for further research on the long-term safety and efficacy of 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride in clinical practice.
Conclusion:
In conclusion, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is a synthetic compound that has shown promise for its potential use in treating OIC and other gastrointestinal disorders. Its selective binding to the mu-opioid receptor in the gut and ability to preserve the pain-relieving effects of opioids make it a unique and valuable tool for researchers and clinicians. However, further research is needed to fully understand its mechanism of action and long-term safety and efficacy.
合成方法
The synthesis of 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride involves the reaction of 2-nitrothiophene with 4-morpholineethanamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride in its monohydrochloride form.
科学研究应用
4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been extensively studied for its potential use in treating OIC. In clinical trials, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been shown to significantly improve bowel movement frequency and alleviate symptoms of constipation in patients taking opioids for chronic pain. 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has also been studied for its potential use in treating other gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease.
属性
CAS 编号 |
122777-90-6 |
|---|---|
产品名称 |
4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride |
分子式 |
C10H16ClN3O3S |
分子量 |
293.77 g/mol |
IUPAC 名称 |
N-(2-morpholin-4-ylethyl)-2-nitrothiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3O3S.ClH/c14-13(15)10-9(1-8-17-10)11-2-3-12-4-6-16-7-5-12;/h1,8,11H,2-7H2;1H |
InChI 键 |
CREBSLCZIXYLBD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC2=C(SC=C2)[N+](=O)[O-].Cl |
规范 SMILES |
C1COCCN1CCNC2=C(SC=C2)[N+](=O)[O-].Cl |
其他 CAS 编号 |
122777-90-6 |
同义词 |
N-(2-morpholin-4-ylethyl)-2-nitro-thiophen-3-amine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




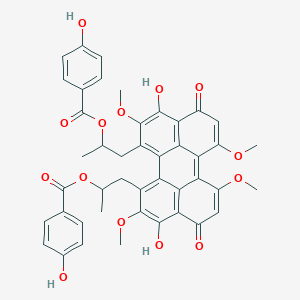

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
